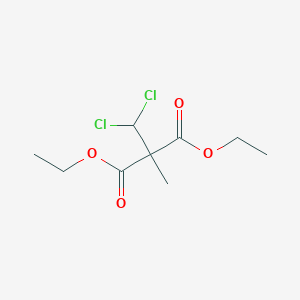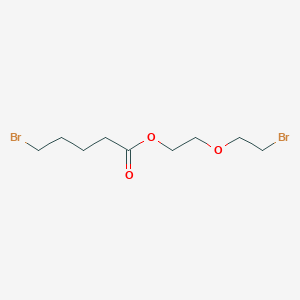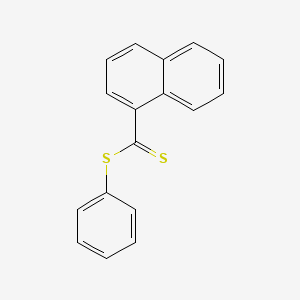![molecular formula C13H19IOS B14359892 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene CAS No. 90184-29-5](/img/structure/B14359892.png)
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene is an organic compound that features an iodine atom attached to a benzene ring, with a 6-(methylsulfanyl)hexyl group linked through an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene typically involves the following steps:
Formation of the 6-(methylsulfanyl)hexyl group: This can be achieved by reacting 6-bromohexanol with methylthiolate under basic conditions to form 6-(methylsulfanyl)hexanol.
Etherification: The 6-(methylsulfanyl)hexanol is then reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or alkylated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methylsulfanyl groups. These interactions can involve:
Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The methylsulfanyl group can act as a nucleophile in substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene: can be compared to other halogenated benzene derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of an iodine atom and a methylsulfanyl group, which imparts distinct reactivity and potential applications. The presence of iodine allows for specific substitution reactions, while the methylsulfanyl group provides additional functionalization options.
Eigenschaften
CAS-Nummer |
90184-29-5 |
|---|---|
Molekularformel |
C13H19IOS |
Molekulargewicht |
350.26 g/mol |
IUPAC-Name |
1-iodo-3-(6-methylsulfanylhexoxy)benzene |
InChI |
InChI=1S/C13H19IOS/c1-16-10-5-3-2-4-9-15-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3 |
InChI-Schlüssel |
YNCNWHATISNWRW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCCOC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


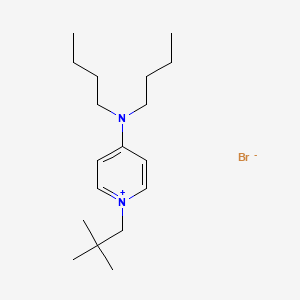
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
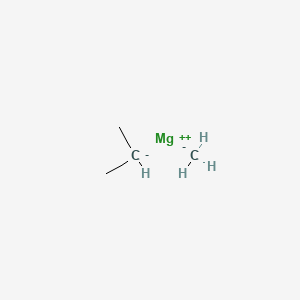
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
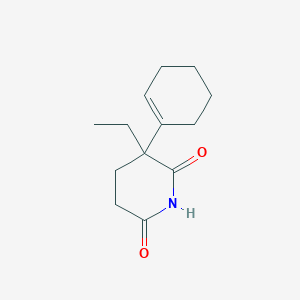
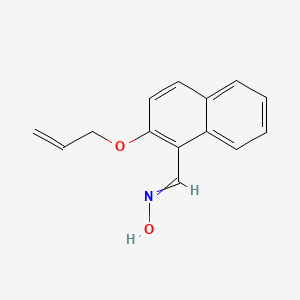
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
